molecular formula C10H17ClN4 B1501065 Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride CAS No. 1185309-33-4

Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride

Cat. No.: B1501065
CAS No.: 1185309-33-4
M. Wt: 228.72 g/mol
InChI Key: SWNXELYTFNSFLI-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride is an organic small molecule with the CAS Registry Number 1185309-33-4 . Its molecular formula is C10H16N4·HCl, and it has a molecular weight of 228.72 g/mol . As a piperidine derivative, this compound is part of a class of structures that are frequently explored as key intermediates and building blocks in synthetic and medicinal chemistry . For instance, closely related compounds featuring the piperidinylmethyl-amine scaffold are investigated in pharmaceutical research for their potential biological activities . This compound is intended for research applications and is not for human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) before handling this product .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-3-11-4-2-9(1)7-14-10-8-12-5-6-13-10;/h5-6,8-9,11H,1-4,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXELYTFNSFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671553
Record name N-[(Piperidin-4-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-33-4
Record name N-[(Piperidin-4-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and therapeutic potentials, supported by relevant data and case studies.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C12H17N3·HCl
  • Molecular Weight : Approximately 235.75 g/mol
  • Key Functional Groups : Piperidine ring, pyrazine moiety

These structural features suggest a potential for diverse biological interactions, particularly in neurological and antiviral contexts.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:

  • Inhibition of Glycine Transporters : Preliminary studies suggest that this compound may interact with glycine transporters, which are crucial in neurotransmission and could lead to therapeutic applications in neurological disorders.
  • Antiviral Properties : Related compounds have shown antiviral effects, indicating potential utility in treating viral infections .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundContains piperidine and pyrazine moietiesPotential glycine transporter inhibition
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-aminesSimilar piperidine structureAntiviral activity
1-Methyl-N-(pyrazin-2-yl)piperidin-4-aminesVariation in methylation patternInhibition of neurotransmitter systems

Study on Glycine Transporter Inhibition

A study investigated the interaction of Piperidin derivatives with glycine transporters. The findings indicated that specific modifications in the piperidine ring could enhance inhibitory effects on glycine uptake in neuronal cells, suggesting a pathway for developing treatments for conditions like schizophrenia or other neuropsychiatric disorders.

Antiviral Activity Assessment

In another study focused on antiviral activity, compounds structurally similar to this compound were tested against various viruses. The results showed that these compounds could effectively inhibit viral replication at low micromolar concentrations, demonstrating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of Piperidin derivatives. Variations in substituents on the piperidine or pyrazine rings can significantly influence their biological activity. For instance, compounds with additional functional groups have shown enhanced potency against specific targets like kinases involved in cancer progression .

Scientific Research Applications

2.1. Anticancer Activity

Research indicates that compounds containing piperidine and pyrazine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of piperidine can inhibit histone acetyltransferase (HAT) p300, which plays a crucial role in gene transcription and cancer progression. Compounds related to piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride exhibited IC50 values indicating significant inhibitory activity against HAT, suggesting potential for cancer therapy .

2.2. Neurodegenerative Disorders

The compound has also been investigated for its potential as an antagonist of the A2A adenosine receptor (A2AAR), which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Piperidine-containing compounds have shown efficacy in modulating A2AAR activity, offering a promising avenue for the treatment of these disorders .

2.3. Anti-inflammatory Effects

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another area where piperidine derivatives like this compound have shown potential. By preserving endogenous palmitoylethanolamide (PEA), these compounds may enhance anti-inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine and pyrazine derivatives is crucial for optimizing their pharmacological profiles. Modifications to the piperidine core and the pyrazine ring have been systematically explored to enhance potency and selectivity against specific biological targets.

3.1. Key Modifications

Table 1 summarizes key modifications and their impact on biological activity:

Compound ModificationBiological Activity (IC50)Target
Endo-substituted tropyl sulfonamide0.37 μMNAAA
Piperidin linkage variations1.7 μMHAT p300
A2AAR binding affinity enhancementsKd values reportedA2AAR

This table illustrates how structural changes can significantly influence the efficacy of these compounds.

Case Studies

Several case studies highlight the applications of piperidin derivatives:

4.1. Inhibition of Histone Acetyltransferase

A study found that specific piperidine derivatives showed enhanced inhibition of HATs with IC50 values as low as 620 nM, indicating their potential as therapeutic agents in cancer treatment .

4.2. A2A Adenosine Receptor Antagonists

Another investigation focused on synthesizing piperidine-containing thiazolo[5,4-d]pyrimidine derivatives that act as selective A2AAR antagonists, demonstrating significant binding affinity and potential for treating neurodegenerative disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated amine group in the hydrochloride salt exhibits reduced nucleophilicity, but under basic conditions (e.g., NaOH or K₂CO₃), the free amine becomes reactive. Key substitution pathways include:

Reaction Type Reagents/Conditions Products Source
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CN-alkylated derivatives (e.g., N-methylpiperidin-4-ylmethyl-pyrazin-2-yl-amine)
AcylationAcetyl chloride, triethylamine, THF, 0°C→RTAmide formation at the piperidine nitrogen
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃Aryl-substituted pyrazine derivatives

Key Findings :

  • Alkylation preferentially targets the piperidine nitrogen over the pyrazine amine due to steric and electronic factors .

  • Acylation requires careful stoichiometry to avoid over-functionalization.

Oxidation and Reduction Reactions

The pyrazine ring and piperidine system undergo redox transformations under controlled conditions:

Reaction Type Reagents/Conditions Products Source
Pyrazine OxidationH₂O₂, AcOH, 50°CPyrazine N-oxide derivatives
Piperidine ReductionNaBH₄, MeOH, RTPartially saturated piperidine derivatives (if applicable)

Mechanistic Insight :

  • Oxidation of the pyrazine ring proceeds via electrophilic attack at nitrogen, forming N-oxides that enhance solubility.

  • Reduction of the piperidine ring is uncommon unless conjugated systems (e.g., enamines) are present .

Acid-Base Reactivity

The hydrochloride salt demonstrates pH-dependent behavior:

Condition Effect Application Source
Neutralization (pH > 7)Deprotonation of the amine, increasing nucleophilicityFacilitates further functionalization
Acidic (pH < 3)Stabilizes the protonated amine, reducing side reactionsImproves storage stability

Structural Impact :

  • Protonation at physiological pH alters binding affinity in biological systems .

Heterocyclic Functionalization

The pyrazine ring participates in regioselective reactions:

Reaction Type Reagents/Conditions Products Source
HalogenationNBS, DMF, 80°CBrominated pyrazine derivatives (e.g., 5-bromo-pyrazin-2-yl analogs)
AminationNH₃, Cu(OAc)₂, DMSO, 120°C5-Amino-pyrazin-2-yl derivatives

SAR Observations :

  • Bromination at the pyrazine 5-position enhances steric bulk, impacting receptor binding in drug analogs .

  • Amination improves hydrogen-bonding capacity, critical for enzyme inhibition .

Stability and Degradation Pathways

Critical stability data under stress conditions:

Condition Observation Implication Source
Thermal (100°C, 24h)<5% degradation in inert atmosphereSuitable for high-temperature syntheses
UV Exposure (254 nm)Rapid decomposition via radical pathwaysRequires light-protected storage
Aqueous Hydrolysis (pH 7)Stable for >72h at 25°CCompatible with aqueous formulations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, physicochemical properties, and synthetic yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield References
Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride C₁₀H₁₇ClN₄ 228.73 Pyrazine, piperidin-4-ylmethyl Not reported Not reported
N-(1-Benzylpiperidin-4-yl)-6-phenylpyrazin-2-amine hydrochloride C₂₂H₂₄ClN₄ 380.91 Benzyl, phenyl, pyrazine 129–134 80%
[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride C₁₆H₂₂ClN₅ 319.83 Pyridine, piperidin-4-ylethyl Not reported Not reported
Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride C₁₁H₁₈ClN₃ 227.74 Pyridine, piperidin-4-ylmethyl Not reported Not reported
3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine C₁₄H₂₄N₆O₄S₂ 412.51 Dual methylsulfonyl-piperidin-4-yl, pyrazine Not reported Not reported
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride C₁₆H₂₂ClN₅ 319.83 Pyridine, piperidin-3-ylethyl (structural isomer) Not reported Not reported

Key Structural and Functional Differences:

Substituent Effects :

  • The benzyl and phenyl groups in N-(1-Benzylpiperidin-4-yl)-6-phenylpyrazin-2-amine hydrochloride (MW 380.91 g/mol) increase molecular weight and lipophilicity compared to the unsubstituted target compound .
  • Piperidin-3-yl vs. 4-yl Positioning : Compounds with piperidin-3-yl-ethyl substituents (e.g., ) exhibit steric and electronic differences that may alter receptor binding compared to piperidin-4-yl analogs.

Synthetic Complexity :

  • Bis-functionalized derivatives (e.g., 3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine) require multi-step synthesis, as seen in , whereas the target compound’s simpler structure may offer higher synthetic accessibility .

Salt Forms :

  • Most analogs exist as hydrochlorides, but dihydrochloride salts (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in ) enhance aqueous solubility, a critical factor for bioavailability .

Research Implications

  • Pharmacological Potential: Pyrazine-piperidine hybrids are frequently investigated as kinase inhibitors or antimicrobials. The target compound’s unsubstituted piperidin-4-ylmethyl group may offer a balance between potency and metabolic stability .
  • Structure-Activity Relationships (SAR) : Substituents like benzyl () or methylsulfonyl () groups can be leveraged to optimize target binding or pharmacokinetic profiles.

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrazine Derivatives

A prevalent method starts with halogenated pyrazine derivatives (e.g., 2-chloropyrazine or 1,6-dibromo-pyrazine). The halogen serves as a leaving group for nucleophilic substitution by (N-Boc-piperidin-4-yl)methylamine, yielding intermediates that can be further transformed into the target amine.

  • Example: Mono-substitution of 1,6-dibromo-pyrazine with (N-Boc-piperidin-4-yl)methylamine produces a protected intermediate, which upon deprotection yields the free amine.

Protection and Deprotection of Piperidine Amines

The piperidine nitrogen is often protected using tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions.

  • The Boc-protected intermediates undergo substitution or coupling reactions.
  • Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Catalytic Hydrogenation and Coupling

In some synthetic routes, catalytic hydrogenation is used to remove protecting groups or reduce intermediates to the desired amine.

  • For example, debenzylation or reduction steps convert intermediates to piperidinyl-substituted pyrazines.

Use of Phase Transfer Catalysts and Aprotic Solvents

Industrial-scale syntheses employ phase transfer catalysts (e.g., tetraethylammonium bromide) and aprotic polar solvents (e.g., propionitrile) to facilitate coupling reactions between glycine imine derivatives and pyridine or pyrazine halides.

  • This method allows for efficient formation of aminomethylpyridine derivatives, which are structurally related to the target compound.

Detailed Synthetic Route Example

A representative synthetic route for this compound may proceed as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Halogenation of pyrazine derivative Starting from 2-amino-6-chloropyrazine, bromination or chlorination Halogenated pyrazine intermediate
2 Nucleophilic substitution Reaction with (N-Boc-piperidin-4-yl)methylamine Boc-protected piperidinyl pyrazine intermediate
3 Catalytic hydrogenation or deprotection Acidic deprotection (e.g., TFA) or catalytic hydrogenation Free piperidinyl pyrazin-2-yl-amine
4 Conversion to hydrochloride salt Treatment with HCl in suitable solvent This compound

This sequence is supported by research showing nucleophilic aromatic substitution as a key step, with protection strategies ensuring selectivity and yield.

Research Findings and Optimization Notes

  • Selectivity and Yield: Using Boc protection on the piperidine amine improves selectivity in substitution reactions and prevents side reactions such as dialkylation.
  • Reaction Conditions: Maintaining mild temperatures (20–25°C) during hydrochloride salt formation improves product purity and yield.
  • Catalysts: Phase transfer catalysts enhance reaction rates and facilitate industrial scalability.
  • Solvent Choice: Aprotic polar solvents like propionitrile or acetonitrile mixtures optimize nucleophilic substitution efficiency.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes References
Halogenation of pyrazine Bromine or Chlorine Reflux in acetic acid or similar Introduces leaving group
Nucleophilic substitution (N-Boc-piperidin-4-yl)methylamine Aprotic solvent, phase transfer catalyst Boc protection prevents side reactions
Deprotection Trifluoroacetic acid or catalytic hydrogenation Room temperature to mild heating Removes Boc group to free amine
Hydrochloride salt formation HCl aqueous solution 20–25°C Stabilizes compound as hydrochloride salt

Q & A

Q. What are the common synthetic routes for Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride, and what critical parameters influence reaction yields?

Answer: The synthesis of piperidine-pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride), key steps include:

  • Reagents : Use of bases like sodium hydride or potassium carbonate to deprotonate intermediates .
  • Conditions : Reactions are often conducted under anhydrous conditions in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–100°C).
  • Purification : Acidic workup (e.g., HCl) to isolate the hydrochloride salt, followed by recrystallization or column chromatography .

Q. Critical Parameters :

  • Base strength : Stronger bases (e.g., NaH) improve nucleophilicity but may degrade sensitive functional groups.
  • Temperature control : Overheating can lead to side reactions (e.g., ring-opening in piperidine).
  • Stoichiometry : Excess amine or pyrazine derivatives may improve yields but complicate purification.

Q. How is the structural integrity and purity of this compound confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies proton environments and carbon frameworks. For example, piperidine protons appear as multiplets at δ 1.5–3.0 ppm, while pyrazine protons resonate as singlets near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Matches experimental C, H, N, and Cl content with theoretical values (±0.3% tolerance) .

Q. What are the solubility characteristics of this compound, and how does this impact experimental design?

Answer: While direct solubility data for this compound is unavailable, analogous piperidine salts (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride) show:

  • High solubility : In polar solvents (water, methanol) due to ionic interactions.
  • Limited solubility : In non-polar solvents (hexane, ether) .

Q. Methodological Recommendations :

  • Solvent screening : Test solubility in DMSO (for stock solutions) followed by dilution in aqueous buffers.
  • Co-solvents : Use ethanol or PEG to enhance solubility in biological assays.
  • Quantification : Employ UV-Vis or HPLC with calibration standards for accurate concentration measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the pyrazine ring while maintaining piperidine stability?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity for pyrazine substitution .
  • Catalysts : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) at mild temperatures (50–80°C) to prevent piperidine degradation .
  • Protecting groups : Temporarily protect the piperidine amine with Boc groups during pyrazine functionalization .

Q. Data-Driven Optimization :

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions via response surface methodology.

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for analogs?

Answer:

  • Docking validation : Compare molecular docking results (e.g., binding affinities to target enzymes) with in vitro IC₅₀ values. Adjust force fields or solvation models if discrepancies exceed 1 log unit .
  • Metabolic stability assays : Test whether rapid metabolism (e.g., cytochrome P450 oxidation) reduces observed activity, conflicting with computational predictions .

Case Study :
A piperidine-pyrazine analog showed poor experimental antimicrobial activity despite high docking scores. Further analysis revealed poor membrane permeability via PAMPA assays, highlighting the need for multi-parameter optimization .

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

Answer:

  • Standardized testing : Follow OECD guidelines for biodegradability (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305).
  • Analytical monitoring : Use LC-MS/MS to quantify environmental concentrations in simulated wastewater systems .

Contradiction Management :
If toxicity data is absent (as noted in Safety Data Sheets) , prioritize in silico tools (e.g., ECOSAR) for preliminary risk assessment and advocate for targeted ecotoxicity studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride
Reactant of Route 2
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Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride

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